molecular formula C₈H₁₄Br₂N₂O₂ B1147305 1,4-Bis(aziridin-1-yl)butane-2,3-dione CAS No. 90434-64-3

1,4-Bis(aziridin-1-yl)butane-2,3-dione

Cat. No.: B1147305
CAS No.: 90434-64-3
M. Wt: 330.02
InChI Key:
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Description

1,4-Bis(aziridin-1-yl)butane-2,3-dione is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a butane-2,3-dione backbone Aziridines are three-membered nitrogen-containing heterocycles, which are known for their high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione typically involves the reaction of a suitable precursor with aziridine. One common method is the reaction of 1,4-dibromo-2,3-butanedione with aziridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine displaces the bromine atoms to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(aziridin-1-yl)butane-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aziridine rings under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted aziridines or other heterocycles.

Scientific Research Applications

1,4-Bis(aziridin-1-yl)butane-2,3-dione has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological macromolecules.

    Industrial Applications: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(aziridin-1-yl)butane-2,3-dione involves its reactivity towards nucleophiles. The aziridine rings are highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar reactivity.

    1,4-Diazepane: A six-membered ring compound with two nitrogen atoms.

    1,4-Dioxane: A six-membered ring compound with two oxygen atoms.

Uniqueness

1,4-Bis(aziridin-1-yl)butane-2,3-dione is unique due to the presence of two aziridine rings, which impart high reactivity and strain to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

1,4-bis(aziridin-1-yl)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPCQCAKDHMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC(=O)C(=O)CN2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666373
Record name 1,4-Bis(aziridin-1-yl)butane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-64-3
Record name 1,4-Bis(aziridin-1-yl)butane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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